tert-butyl N-[2-(difluoromethyl)cyclohexyl]carbamate
Description
Chemical Structure and Properties tert-Butyl N-[2-(difluoromethyl)cyclohexyl]carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group attached to a cyclohexylamine scaffold substituted with a difluoromethyl group at the 2-position. The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic procedures . The difluoromethyl substituent introduces electronegativity and lipophilicity, which can influence metabolic stability and membrane permeability compared to non-fluorinated analogs .
Boc Protection: Reaction of 2-(difluoromethyl)cyclohexylamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DIEA) .
This compound serves as an intermediate in medicinal chemistry, particularly for introducing fluorinated motifs into drug candidates targeting enzymes or receptors sensitive to halogen interactions .
Properties
Molecular Formula |
C12H21F2NO2 |
|---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
tert-butyl N-[2-(difluoromethyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C12H21F2NO2/c1-12(2,3)17-11(16)15-9-7-5-4-6-8(9)10(13)14/h8-10H,4-7H2,1-3H3,(H,15,16) |
InChI Key |
MFKJCCWVDZBLLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(difluoromethyl)cyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with a difluoromethyl-substituted cyclohexyl derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[2-(difluoromethyl)cyclohexyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[2-(difluoromethyl)cyclohexyl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a pharmacological agent. The difluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a valuable intermediate in drug development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(difluoromethyl)cyclohexyl]carbamate involves its interaction with specific molecular targets. The difluoromethyl group can enhance binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Physicochemical and Spectral Comparisons
Table 2: Spectral Data and Physical Properties
Key Observations :
- 19F NMR: The difluoromethyl group in the target compound generates distinct doublets near -97 ppm, similar to other difluoro-substituted carbamates . Monofluoro analogs (e.g., 3-fluoro derivative) show singlets at lower field (-110 ppm) .
- Lipophilicity: The difluoromethyl group increases logP compared to hydroxyl or amino-substituted analogs, favoring blood-brain barrier penetration .
Table 3: Pharmacological Profiles of Selected Analogues
Key Insights :
- The difluoromethyl group’s electronegativity may enhance binding to hydrophobic enzyme pockets, as seen in SARS-CoV-2 Mpro inhibitors .
- Fluorinated carbamates generally exhibit improved pharmacokinetic profiles over non-fluorinated counterparts due to resistance to oxidative metabolism .
Stability and Reactivity
- Boc Deprotection: Like other Boc-protected amines, the target compound is stable under basic conditions but cleaved by strong acids (e.g., TFA) .
- Thermal Stability : Fluorine’s strong C-F bond confers thermal stability, making it suitable for high-temperature reactions in drug synthesis .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-butyl N-[2-(difluoromethyl)cyclohexyl]carbamate, and what key reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling tert-butyl carbamate with a functionalized cyclohexyl intermediate. For example, palladium-catalyzed Buchwald-Hartwig amination (using Pd₂(dba)₃ and BINAP ligand) is employed in analogous carbamate syntheses to achieve C–N bond formation under inert conditions . Key parameters include:
- Catalyst Loading : 5–10 mol% Pd₂(dba)₃ for efficient coupling .
- Temperature : Reactions often proceed at 100°C to activate aryl/heteroaryl halides .
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical for isolating the product .
Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- Mass Spectrometry (MS) : Electrospray ionization (ESI+) confirms molecular weight (e.g., m/z 542 [M+H]+ observed in similar carbamates) .
- NMR Spectroscopy : ¹H/¹³C NMR resolves cyclohexyl substituents and difluoromethyl groups (δ ~5.5–6.5 ppm for CF₂H in ¹H NMR; ~110–120 ppm in ¹⁹F NMR) .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns .
Q. How should this compound be stored to ensure stability?
- Methodological Answer :
- Storage Conditions : Store at –20°C in airtight, light-resistant containers under nitrogen to prevent hydrolysis of the carbamate group .
- Handling : Use gloveboxes or fume hoods with P95 respirators to avoid inhalation of dust .
- Stability Tests : Monitor decomposition via TLC or HPLC every 6 months; degradation products (e.g., free amine) appear as new peaks .
Advanced Research Questions
Q. How can competing side reactions (e.g., over-alkylation or hydrolysis) during synthesis be minimized?
- Methodological Answer :
- Protecting Groups : Use tert-butyl carbamate as a temporary protecting group for amines, which is stable under basic conditions but cleaved with HCl/MeOH .
- Reagent Selection : Employ mild bases (e.g., K₂CO₃) instead of strong bases to reduce hydrolysis risk .
- Solvent Optimization : Anhydrous toluene or THF minimizes water-induced side reactions .
Q. What computational modeling approaches predict the compound’s reactivity and interaction with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., kinases), leveraging PubChem 3D conformers for docking studies .
- MD Simulations : Assess stability of ligand-protein complexes in explicit solvent (e.g., GROMACS) over 100-ns trajectories .
Q. How can researchers resolve discrepancies in reported biological activity data for this compound?
- Methodological Answer :
- Dose-Response Curves : Perform EC₅₀/IC₅₀ assays in triplicate to validate potency variations .
- Off-Target Screening : Use proteome-wide affinity chromatography to identify non-specific interactions .
- Structural Analog Comparison : Compare activity with tert-butyl (4-oxocyclohexyl)carbamate derivatives to isolate the role of the difluoromethyl group .
Data Contradictions and Recommendations
- Stability vs. Reactivity : While suggests stability under ambient conditions, highlights sensitivity to strong acids/bases. Recommendation : Conduct stability studies under intended experimental conditions (e.g., pH 7.4 buffer for biological assays) .
- Synthetic Yields : Patent data (e.g., 40–74% yields in ) may conflict with academic reports. Recommendation : Optimize catalyst recycling or use flow chemistry to improve reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
